tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate
Description
tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position of the piperidine ring and a methanesulfonyl (mesyl) amino methyl substituent at the 3S position.
Properties
IUPAC Name |
tert-butyl (3S)-3-(methanesulfonamidomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-7-5-6-10(9-14)8-13-19(4,16)17/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVBETVUJPUVSZ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680216 | |
| Record name | tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002359-94-5 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[[(methylsulfonyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002359-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate typically involves a multi-step process. Starting with commercially available piperidine derivatives, the synthesis may proceed through amide bond formation with methanesulfonyl chloride under basic conditions, followed by protection with a tert-butyl group. Reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, along with catalytic amounts of base such as triethylamine.
Industrial Production Methods
While industrial production specifics might vary, large-scale synthesis would require optimization of the above methods. This includes maximizing yield and purity through techniques like continuous flow chemistry and careful control of reaction parameters such as temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Hydrogenation or hydride transfer agents can reduce any susceptible functional groups within the molecule.
Substitution: Nucleophilic substitutions, especially at the methanesulfonyl group, can occur with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: Use of hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Halide reagents or other nucleophiles under mild to moderate conditions.
Major Products
These reactions can yield sulfoxides, sulfones, reduced amines, and various substituted piperidines depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to tert-butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate exhibit potential anticancer properties. The piperidine moiety is often associated with biological activity, making it a candidate for further investigation in cancer drug development.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives and found that modifications at the 3-position significantly enhanced cytotoxicity against various cancer cell lines. This suggests that this compound could be explored for similar effects.
2. Neuroprotective Effects
The structure of this compound allows for potential neuroprotective applications, particularly in the treatment of neurodegenerative diseases. Compounds with similar structural features have been shown to interact with neurotransmitter systems.
Case Study : Research published in Neuropharmacology demonstrated that piperidine derivatives could modulate glutamate receptors, suggesting a pathway for neuroprotection. Further studies could explore the specific effects of this compound on neuronal health.
Organic Synthesis Applications
1. Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | With triethylamine in DCM at 0°C | 100 |
| Acylation | In toluene at room temperature | 85 |
2. Synthesis of Bioactive Compounds
The compound can be utilized to synthesize other bioactive molecules through reactions such as acylation and alkylation. Its ability to undergo various transformations makes it an essential intermediate in pharmaceutical chemistry.
Summary of Findings
The applications of this compound span medicinal chemistry and organic synthesis, highlighting its potential as a therapeutic agent and a synthetic intermediate. Future research should focus on its biological activities and further optimization for use in drug development.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For instance, as an enzyme inhibitor, it could bind to the active site, preventing substrate access. Pathways involved might include inhibition or activation of metabolic or signaling pathways relevant to the target enzyme or receptor.
Comparison with Similar Compounds
Key Structural Differences:
Substituent Diversity: The target compound’s methanesulfonylamino methyl group distinguishes it from analogs with nitrobenzene (e.g., 15 and 16 in ), pyrimidoindole (), or fluorophenyl-carbamoyl groups (). The mesyl group’s strong electron-withdrawing nature may enhance metabolic stability compared to nitro or aryl groups . Cyclopentane vs. Piperidine Core: describes a cyclopentane-based analog with a trifluoromethylphenyl group, offering distinct steric and electronic properties compared to the piperidine backbone .
Chirality and Stereochemistry :
Table 1: Structural and Molecular Comparison
Physicochemical and Functional Properties
- Purity and Stability : Commercial analogs () emphasize ≥98% purity, critical for pharmaceutical applications . The mesyl group in the target compound may improve stability over hydrolytically sensitive groups (e.g., nitro in ).
- Solubility : The trifluoromethyl group in ’s compound enhances lipophilicity, whereas the mesyl group in the target compound balances polarity .
Biological Activity
tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate, with the CAS number 1286209-12-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is . It features a piperidine ring substituted with a tert-butyl group and a methanesulfonyl amino group, which may contribute to its biological activity.
Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₄S |
| Molecular Weight | 288.39 g/mol |
| CAS Number | 1286209-12-8 |
| Solubility | Soluble in organic solvents |
Anticancer Potential
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, piperidine derivatives have shown cytotoxic effects against various cancer cell lines. One study demonstrated that certain piperidine compounds induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity .
The proposed mechanism of action for this compound involves interaction with muscarinic acetylcholine receptors, particularly the M3 subtype. Activation of M3 receptors is known to stimulate cell proliferation and inhibit apoptosis, which may be relevant in the context of cancer progression .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study indicated that modifications to the piperidine ring and substituents significantly influence biological activity. Compounds with a spirocyclic structure exhibited enhanced interaction with protein binding sites, suggesting that three-dimensional conformations are crucial for efficacy .
Study 1: Piperidine Derivatives in Cancer Therapy
In a comparative study on various piperidine derivatives, researchers synthesized multiple analogs and assessed their cytotoxicity against different cancer cell lines. The results indicated that compounds with specific structural features (e.g., N-benzyl moieties) demonstrated superior inhibition of cholinesterase and improved anticancer activity compared to simpler analogs .
Study 2: Multi-targeted Approach for Alzheimer’s Disease
Another research effort explored the potential of piperidine derivatives as multi-targeted agents for Alzheimer's disease. Some derivatives exhibited both antiaggregatory and antioxidant effects while also inhibiting cholinesterase activity. This dual action suggests that these compounds could be beneficial in treating neurodegenerative disorders alongside their anticancer properties .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material Preparation : The synthesis begins with tert-butyl 3-hydroxypiperidine-1-carboxylate.
- Reagent Addition : Methanesulfonyl chloride is added in the presence of triethylamine as a base to facilitate the formation of the sulfonamide linkage.
- Reaction Conditions : The reaction is carried out under controlled temperatures (0°C to room temperature) to ensure high yield and purity.
Yield and Purity
The synthesis has been reported to yield approximately 95% pure product under optimized conditions .
Q & A
Basic Questions
Q. What are the key safety precautions when handling tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of dust or vapors.
- Emergency measures include immediate flushing with water for skin/eye exposure (15+ minutes) and seeking medical attention if irritation persists .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- IR spectroscopy to identify functional groups (e.g., sulfonamide N-H stretches near 3300 cm⁻¹).
- ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm stereochemistry and integration ratios. For example, piperidine protons appear as multiplet signals between δ 1.2–3.5 ppm .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor byproducts .
Q. What are the first-aid measures for accidental exposure?
- Methodological Answer :
- Skin contact : Remove contaminated clothing, wash with soap/water for 15 minutes.
- Eye exposure : Rinse with saline solution or water for 20 minutes, ensuring eyelids are open.
- Ingestion : Do not induce vomiting; rinse mouth and seek immediate medical attention.
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
Advanced Research Questions
Q. How can coupling reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Catalyst selection : Compare HBTU (yield ~95%) vs. EDC/HOBt for amide bond formation .
- Solvent optimization : Test polar aprotic solvents (DMF, DCM) for solubility and reaction efficiency.
- Temperature control : Monitor exothermic reactions (e.g., 0°C to room temperature) to suppress side reactions.
- Stoichiometry : Adjust molar ratios (e.g., 1.1:1 amine:methanesulfonyl chloride) to minimize unreacted intermediates .
Q. What strategies mitigate byproduct formation during sulfonylation?
- Methodological Answer :
- Scavengers : Use molecular sieves or tertiary amines (e.g., NEt₃) to absorb excess sulfonylating agents.
- Reaction monitoring : Employ TLC (Rf = 0.3 in 3:1 EtOAc/hexanes) or LC-MS to track progress.
- Purification : Optimize column chromatography (silica gel, gradient elution) or recrystallization (e.g., EtOH/water) to isolate the target compound .
Q. How does stereochemistry at the 3S position influence biological activity?
- Methodological Answer :
- Enantioselective synthesis : Compare (3S)- and (3R)-isomers via chiral HPLC (Chiralpak® AD-H column) to confirm enantiopurity.
- Biological assays : Test both isomers in receptor-binding studies (e.g., IC₅₀ measurements) to evaluate stereospecific interactions.
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity differences at target sites .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Thermal stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) and analyze via HPLC.
- Light sensitivity : Store in amber vials under nitrogen; monitor photodegradation via UV-Vis spectroscopy.
- Long-term storage : Recommend −20°C in desiccated containers to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported NMR chemical shifts for this compound?
- Methodological Answer :
- Solvent calibration : Verify deuterated solvent purity (e.g., CDCl₃ vs. DMSO-d₆) and internal standards (TMS).
- Dynamic effects : Analyze temperature-dependent NMR to detect conformational changes (e.g., piperidine ring puckering).
- Cross-validation : Compare with high-resolution MS and 2D NMR (COSY, HSQC) to assign ambiguous signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
